3-Bromo-4-hydrazinyl-5-(pyrrolidin-1-ylsulfonyl)pyridine
Description
3-Bromo-4-hydrazinyl-5-(pyrrolidin-1-ylsulfonyl)pyridine is a heterocyclic compound featuring a pyridine core substituted with bromine (position 3), a hydrazinyl group (position 4), and a pyrrolidin-1-ylsulfonyl moiety (position 5). Its molecular formula is C₉H₁₁BrN₄O₂S, with a molecular weight of 327.18 g/mol. This compound is synthesized via methods similar to those described for related hydrazinylpyridines, such as condensation reactions using hydrazine derivatives and CDI (1,1'-carbonyldiimidazole) catalysis .
Properties
Molecular Formula |
C9H13BrN4O2S |
|---|---|
Molecular Weight |
321.20 g/mol |
IUPAC Name |
(3-bromo-5-pyrrolidin-1-ylsulfonylpyridin-4-yl)hydrazine |
InChI |
InChI=1S/C9H13BrN4O2S/c10-7-5-12-6-8(9(7)13-11)17(15,16)14-3-1-2-4-14/h5-6H,1-4,11H2,(H,12,13) |
InChI Key |
LKYNDYBHFRHQPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CN=CC(=C2NN)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-hydrazinyl-5-(pyrrolidin-1-ylsulfonyl)pyridine typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:
Bromination: Introduction of the bromine atom to the pyridine ring.
Hydrazinylation: Addition of the hydrazinyl group.
Sulfonylation: Attachment of the pyrrolidin-1-ylsulfonyl group.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-hydrazinyl-5-(pyrrolidin-1-ylsulfonyl)pyridine can undergo various chemical reactions, including:
Oxidation: Conversion of the hydrazinyl group to other functional groups.
Reduction: Reduction of the bromine atom or other functional groups.
Substitution: Replacement of the bromine atom with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group may yield azides or nitriles, while substitution of the bromine atom may result in various substituted pyridine derivatives.
Scientific Research Applications
Structural Characteristics
The molecular formula of 3-Bromo-4-hydrazinyl-5-(pyrrolidin-1-ylsulfonyl)pyridine is C₉H₁₃BrN₄O₂S, with a molecular weight of approximately 321.20 g/mol. The presence of bromine, nitrogen, sulfur, and oxygen atoms contributes to its reactivity and potential therapeutic properties.
Biological Activities
Research indicates that compounds containing hydrazine and pyridine moieties often exhibit significant biological activities. The specific biological activity of 3-Bromo-4-hydrazinyl-5-(pyrrolidin-1-ylsulfonyl)pyridine is still under investigation; however, its structural components suggest potential applications in:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains. The sulfonamide group is known for its antibacterial properties, which may extend to this compound.
- Antioxidant Properties : Preliminary studies suggest that derivatives of pyridine compounds can exhibit antioxidant activities through radical scavenging mechanisms.
- Neuropharmacological Effects : The presence of the pyrrolidine ring suggests potential interactions with neurotransmitter systems, which could be relevant for treating conditions like anxiety and depression.
Synthetic Approaches
The synthesis of 3-Bromo-4-hydrazinyl-5-(pyrrolidin-1-ylsulfonyl)pyridine can be approached through various methods. Key synthetic steps typically involve the bromination of pyridine derivatives followed by the introduction of hydrazine and sulfonamide functionalities. Careful control of reaction conditions is essential to ensure high yields and purity.
Mechanism of Action
The mechanism of action of 3-Bromo-4-hydrazinyl-5-(pyrrolidin-1-ylsulfonyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Comparative Insights
Substituent Position and Reactivity: The target compound’s hydrazinyl group at position 4 is critical for forming triazolo derivatives (e.g., via CDI-mediated cyclization) . 5-Bromo-4-(piperazin-1-yl)pyridine-3-sulfonic acid replaces sulfonamide with sulfonic acid, increasing acidity (pKa ~1-2) and water solubility, which may limit blood-brain barrier penetration compared to the target compound .
Steric and Lipophilic Effects: The 4,4-dimethylpiperidine substituent in ’s compound introduces steric hindrance and higher lipophilicity (clogP ~2.5 vs. ~1.8 for pyrrolidine), which could enhance membrane permeability but reduce aqueous solubility .
Biological Implications: Hydrazinylpyridines (e.g., target compound) are precursors to antimalarial triazolopyridines, where the sulfonamide group may inhibit parasitic carbonic anhydrase . Bulkier substituents (e.g., dimethylpiperidine in ) might reduce enzyme binding efficiency due to steric clashes.
Biological Activity
3-Bromo-4-hydrazinyl-5-(pyrrolidin-1-ylsulfonyl)pyridine is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a bromine atom, a hydrazinyl group, and a pyrrolidinyl sulfonyl moiety attached to a pyridine ring. This compound has been identified as having potential biological activities, although comprehensive studies are still required to fully elucidate its pharmacological profile.
Chemical Structure and Properties
The molecular formula for 3-Bromo-4-hydrazinyl-5-(pyrrolidin-1-ylsulfonyl)pyridine is C₁₁H₁₄BrN₃O₂S, indicating the presence of multiple heteroatoms that contribute to its reactivity and biological interactions. The compound's structure can be summarized as follows:
| Feature | Description |
|---|---|
| Bromine Atom | Enhances reactivity and potential biological activity |
| Hydrazinyl Group | Known for diverse biological activities, including antimicrobial and anticancer properties |
| Pyrrolidinyl Sulfonyl Moiety | May influence central nervous system activity and receptor interactions |
Biological Activity Overview
Research indicates that compounds containing hydrazine and pyridine moieties often exhibit significant biological activities. The specific biological activities of 3-Bromo-4-hydrazinyl-5-(pyrrolidin-1-ylsulfonyl)pyridine include:
- Antimicrobial Activity : Similar compounds have shown potential against various bacterial strains.
- Anticancer Potential : The compound's structural analogs have demonstrated cytotoxic effects in cancer cell lines, particularly those resistant to conventional therapies.
- Neuropharmacological Effects : The pyrrolidine ring suggests possible interactions with neurotransmitter systems, which could be relevant for treating mood disorders.
Case Studies and Research Findings
- Anticancer Activity : A study involving structurally similar compounds revealed that brominated derivatives exhibited enhanced cytotoxicity in breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of such compounds with existing chemotherapeutics like doxorubicin showed synergistic effects, warranting further investigation into 3-Bromo-4-hydrazinyl-5-(pyrrolidin-1-ylsulfonyl)pyridine for similar applications .
- Antimicrobial Evaluation : Preliminary evaluations indicate that the compound may act against specific bacterial strains, potentially through mechanisms involving cell membrane disruption or inhibition of vital metabolic pathways .
- Mechanistic Studies : Interaction studies are crucial to understanding how this compound interacts with biological targets. Initial findings suggest that it may influence receptor systems involved in neurotransmission, which could lead to therapeutic applications in anxiety and depression .
Comparative Analysis with Related Compounds
The following table compares 3-Bromo-4-hydrazinyl-5-(pyrrolidin-1-ylsulfonyl)pyridine with related compounds based on their structural features and biological activities:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 3-Bromo-4-hydrazinyl-5-(pyrrolidin-1-ylsulfonyl)pyridine | C₁₁H₁₄BrN₃O₂S | Brominated pyridine core; hydrazine functionality | Antimicrobial, anticancer potential |
| 4-Hydrazinobenzenesulfonamide | C₇H₈N₄O₂S | Contains hydrazine and sulfonamide group | Antimicrobial |
| 5-Bromopyridin-3-carboxylic acid | C₆H₄BrNO₂ | Brominated pyridine derivative | Anticancer |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
